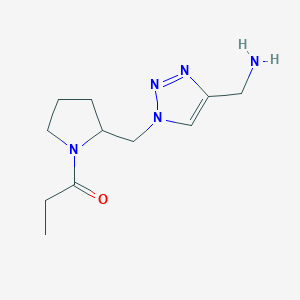

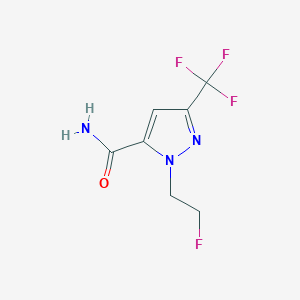

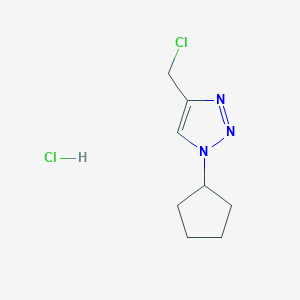

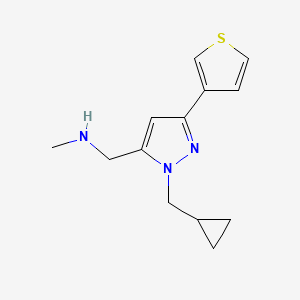

![molecular formula C11H16N4 B1492800 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide CAS No. 2098046-27-4](/img/structure/B1492800.png)

2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide

Overview

Description

The compound “2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide” belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of pyrazoles includes a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions. For example, they can be synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The physical and chemical properties of a specific pyrazole derivative would depend on its particular structure and substituents.Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Researchers have discovered methods for the synthesis of various heterocyclic compounds, including pyrazoles, which are structurally related to the compound . These methods involve reactions such as 1,3-dipolar cycloadditions, yielding products like 3H-pyrazoles and cyclopropenyl alcohols with potential antibacterial properties (Hamdi, Dixneuf, & Khemiss, 2005).

Novel Drug Discovery and Biological Properties

The synthesis of novel pyrazole derivatives has been explored for their potential in drug discovery. These compounds have been evaluated for properties like antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been used to analyze the interaction of these compounds with enzymes related to inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Development of Anticancer Agents

Research into the synthesis of heterocyclic compounds derived from similar structures has revealed potential antitumor activities. These compounds have been tested for their antiproliferative activity against various cancer cell lines, demonstrating promising results (Shams, Mohareb, Helal, & Mahmoud, 2010).

Synthesis of Polycyclic Compounds

Studies have shown the successful synthesis of polycyclic compounds like pyrazolines through photoinduced intramolecular nitrile imine 1,3-dipolar cycloadditions. These syntheses demonstrate the versatility of pyrazole derivatives in creating complex molecular structures with potential biological applications (Pla, Tan, & Gin, 2014).

Enzyme Inhibition for Therapeutic Purposes

Some pyrazole derivatives have been synthesized and tested for their ability to inhibit enzymes involved in ethylene biosynthesis. This type of research indicates the potential of pyrazole-based compounds in agricultural applications or as therapeutic agents (Switzer, Halbeek, Holt, Stammer, & Saltveit, 1989).

Mechanism of Action

Safety and Hazards

Future Directions

The field of pyrazole derivatives is a vibrant area of research, with significant progress in synthesizing structurally diverse and biologically relevant pyrazole derivatives . Future research directions include the development of eco-friendly and resource-efficient synthetic methodologies, and the exploration of the diverse biological activities of these compounds .

properties

IUPAC Name |

2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c12-11(13)10-8-2-1-3-9(8)14-15(10)6-7-4-5-7/h7H,1-6H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBKFRDAKBLUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)CC3CC3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.